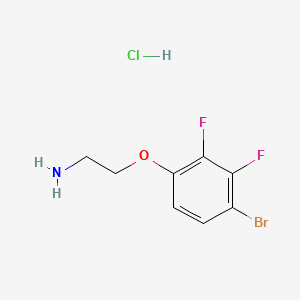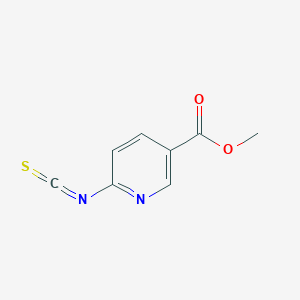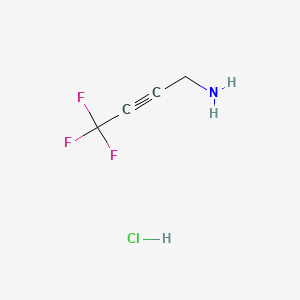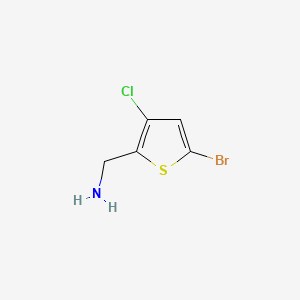![molecular formula C7H14BrCl2N3 B13471367 [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C7H14BrCl2N3 and a molecular weight of 291.0162 g/mol . This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to an ethyl chain, which is further linked to a dimethylamine group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromo group in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazoles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the ethyl chain.
Hydrolysis: The dihydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be synthesized.
Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions involving the pyrazole ring or ethyl chain.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology
Biological Probes: It is used as a probe in biological studies to investigate enzyme activities and receptor binding.
Medicine
Pharmaceutical Intermediates: The compound is an intermediate in the synthesis of various pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Industry
Chemical Manufacturing: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted pyrazole ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. The dimethylamine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of the compound, used in similar applications.
2-(4-bromo-1H-pyrazol-1-yl)ethylamine: An intermediate in the synthesis process.
Uniqueness
Enhanced Solubility: The dihydrochloride form improves solubility in aqueous solutions compared to its free base counterparts.
Versatility: The presence of both a bromo-substituted pyrazole ring and a dimethylamine group makes it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H14BrCl2N3 |
|---|---|
Molekulargewicht |
291.01 g/mol |
IUPAC-Name |
2-(4-bromopyrazol-1-yl)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C7H12BrN3.2ClH/c1-10(2)3-4-11-6-7(8)5-9-11;;/h5-6H,3-4H2,1-2H3;2*1H |
InChI-Schlüssel |
PJSFGURMXMTYQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C=C(C=N1)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)

![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)

![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)


![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)

